4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl-
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Overview
Description
4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases as catalysts and are carried out under controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-(Dimethylamino)-piperidine: Another piperidine derivative with similar structural features but different functional groups.
1-Boc-Piperidine-4-Carboxaldehyde: A piperidine derivative with a tert-butyl ester group, used in different synthetic applications.
Uniqueness
4-Piperidinecarboxaldehyde, 1-((dimethylamino)acetyl)-4-phenyl- stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
97020-65-0 |
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Molecular Formula |
C16H22N2O2 |
Molecular Weight |
274.36 g/mol |
IUPAC Name |
1-[2-(dimethylamino)acetyl]-4-phenylpiperidine-4-carbaldehyde |
InChI |
InChI=1S/C16H22N2O2/c1-17(2)12-15(20)18-10-8-16(13-19,9-11-18)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
InChI Key |
CQBXGINKSXJDAO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(=O)N1CCC(CC1)(C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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